N'-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(propan-2-yl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-propan-2-yloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O4S/c1-13(2)21-18(24)17(23)20-11-10-15-5-3-4-12-22(15)27(25,26)16-8-6-14(19)7-9-16/h6-9,13,15H,3-5,10-12H2,1-2H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPDSDHRFFCQTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(propan-2-yl)ethanediamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 4-Fluorophenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-fluorobenzenesulfonyl chloride under basic conditions.
Attachment of the Ethyl Chain: The ethyl chain is introduced via an alkylation reaction.
Formation of the Oxalamide Moiety: The final step involves the reaction of the intermediate with oxalyl chloride and isopropylamine to form the oxalamide group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the ethyl chain.
Reduction: Reduction reactions may target the sulfonyl group or the oxalamide moiety.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Products may include sulfoxides or sulfonic acids.
Reduction: Products may include amines or alcohols.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the development of new compounds.
- Studied for its reactivity and potential to form complex molecular structures.
Biology:
- Investigated for its potential as a pharmacological agent due to its unique structural features.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Used in the development of advanced materials with specific properties.
- Investigated for its potential use in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N'-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(propan-2-yl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the fluorophenylsulfonyl group and the oxalamide moiety may enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of molecules, including sulfonamides, piperidine derivatives, and amide-linked pharmacophores. Below is a detailed comparison with key analogues:
Sulfonamide-Containing Piperidine Derivatives
W-15 (4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide)
- Structural Similarities : Both compounds feature a benzenesulfonyl-substituted piperidine core.
- Key Differences : W-15 contains a 4-chlorobenzenesulfonyl group and a phenethyl substituent, whereas the target compound uses a 4-fluorobenzenesulfonyl group and an ethanediamide-linked isopropyl group. The fluorine atom may enhance metabolic stability compared to chlorine, while the amide linkage could improve solubility .
- Pharmacological Implications : W-15 is a synthetic opioid analogue; the ethanediamide in the target compound may reduce opioid receptor affinity, redirecting activity toward other targets (e.g., enzymes or ion channels).
- Halopemide (HLP; N-[2-[4-(5-Chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]ethyl]-4-fluoro-benzamide) Structural Similarities: Both compounds incorporate a fluorobenzene moiety and a piperidine scaffold. Key Differences: Halopemide replaces the sulfonamide with a benzimidazolone ring and a carboxamide linkage. Functional Impact: Halopemide is a phospholipase D (PLD) inhibitor; the sulfonamide in the target compound may confer distinct inhibitory properties against PLD or related enzymes.
Amide-Linked Piperidine Analogues
N-(2-Chlorobenzyl)-N′-({1-[(4-Fluorophenyl)carbamoyl]-4-Piperidinyl}methyl)ethanediamide
- Structural Similarities : Both compounds feature an ethanediamide bridge and a fluorophenyl group.
- Key Differences : The comparator compound substitutes the piperidine’s 4-position with a carbamoyl group and uses a 2-chlorobenzyl group instead of isopropyl. Chlorine’s electron-withdrawing effects may reduce solubility compared to the isopropyl group in the target compound .
- 4-Anilidopiperidine Derivatives (e.g., N-Phenyl-N-(piperidin-4-yl)propionamide) Structural Similarities: Shared piperidine core and amide functionalization. Key Differences: The target compound’s ethanediamide and sulfonamide groups introduce greater conformational rigidity, which could enhance selectivity for specific protein pockets. Propionamide derivatives typically exhibit opioid receptor activity, whereas the fluorobenzenesulfonyl group may redirect binding to non-opioid targets .
Structural and Pharmacological Data Comparison
Biological Activity
N'-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(propan-2-yl)ethanediamide is a synthetic compound notable for its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Structural Overview
The compound features several key structural components:
- Piperidine Ring : A six-membered ring containing one nitrogen atom, which is known for its role in various pharmacological activities.
- 4-Fluorobenzenesulfonyl Group : This moiety enhances the compound's interaction with biological targets.
- Ethylene and Propan-2-yl Groups : These groups contribute to the compound's overall stability and solubility.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated sulfonamide group plays a crucial role in binding to active sites, while the piperidine structure enhances bioavailability. The compound's mechanism can be summarized as follows:
- Binding to Enzymes/Receptors : The sulfonamide group facilitates interactions with target proteins.
- Modulation of Biological Pathways : By binding to these targets, the compound can alter enzymatic activity or receptor signaling pathways.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that it inhibits nitric oxide production in RAW264.7 macrophage cells stimulated by lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent .
Cytotoxicity Studies
The cytotoxic effects of this compound have been investigated across various cancer cell lines. The results indicate a promising profile for anti-cancer activity, particularly against HeLa cells. The following table summarizes the cytotoxicity findings:
| Compound | Cell Line | CC50 (µM) | Remarks |
|---|---|---|---|
| This compound | HeLa | < 20 | High cytotoxicity observed |
| Control (standard drug) | HeLa | < 50 | Comparative standard |
These findings suggest that the compound could serve as a lead structure for developing new anti-cancer therapies.
Cholinesterase Inhibition
Another area of interest is the compound's potential as a cholinesterase inhibitor. Similar compounds have been shown to inhibit acetylcholinesterase and butyrylcholinesterase effectively, which could imply that this compound may exhibit similar properties .
Case Studies
Several case studies have highlighted the therapeutic potential of compounds structurally related to this compound:
- Inhibition of Inflammatory Mediators : A study demonstrated that derivatives with similar structures inhibited pro-inflammatory cytokines in vitro, suggesting a pathway for therapeutic applications in inflammatory diseases .
- Anticancer Activity : Research on related piperidine derivatives has shown significant anticancer effects in various cell lines, reinforcing the potential of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
